molecular formula C9H10N4O2 B2939953 2-azido-N-(4-methoxyphenyl)acetamide CAS No. 116433-52-4

2-azido-N-(4-methoxyphenyl)acetamide

Cat. No.: B2939953
CAS No.: 116433-52-4
M. Wt: 206.205
InChI Key: VEDWZPPSNZKCRO-UHFFFAOYSA-N
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Description

“2-azido-N-(4-methoxyphenyl)acetamide” is an organic compound that belongs to the class of phenylacetamides . These are amide derivatives of phenylacetic acids . The compound has a molecular formula of C9H11NO2 .


Synthesis Analysis

The synthesis of a similar compound, 2-azido-N-phenylacetamide, has been reported . The process involved dissolving 2-Chloro-N-(4-nitrophenyl)acetamide and sodium azide in a mixture of ethanol/water (70:30, v:v) and then refluxing for 24 hours at 80 °C . After cooling, the title compound precipitated and was filtered off, dried, and recrystallized from ethanol .

Scientific Research Applications

Catalytic Hydrogenation in Dye Synthesis

2-Azido-N-(4-methoxyphenyl)acetamide is an important intermediate in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) discusses a novel Pd/C catalyst used for hydrogenating N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, a key process in dye synthesis. This method offers high activity, selectivity, and stability, reducing the need for traditional reduction methods using iron powder (Zhang, 2008).

Potential in Medicinal Chemistry

Research by Sultana et al. (2016) explores Zn(II) complexes derived from different aryl acetamides, including this compound, for their potential as enzyme inhibitors and antileishmanial and anticancer agents. This study highlights the compound's significance in the development of new therapeutic agents with fewer toxic side effects (Sultana et al., 2016).

Role in Antimicrobial Agents

A study by Debnath and Ganguly (2015) presents the synthesis of N-aryl acetamide derivatives, including compounds similar to this compound, and evaluates their antibacterial and antifungal activities. Some derivatives exhibited significant antimicrobial activities, showcasing the compound's relevance in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Crystal Structure Analysis

Missioui et al. (2022) investigated the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide, a closely related compound. The study provides insights into the molecular and crystal structure, which can be crucial for understanding the properties and potential applications of similar compounds like this compound (Missioui et al., 2022).

Properties

IUPAC Name

2-azido-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-15-8-4-2-7(3-5-8)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDWZPPSNZKCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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